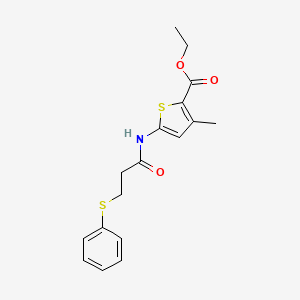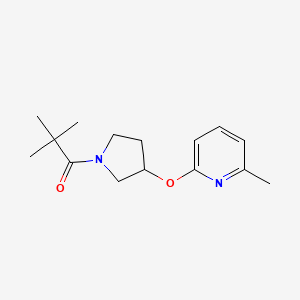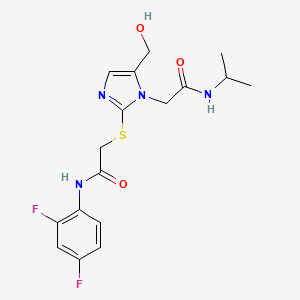
N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Structure
Synthesis of Related Compounds : Research has demonstrated the synthesis of various acetamide derivatives with potential applications in scientific research. For instance, Yu et al. (2014) synthesized N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives using carbodiimide condensation catalysis. These compounds were characterized by IR, 1H NMR, and elemental analyses, highlighting their structural properties and potential for diverse applications (Yu et al., 2014).
Molecular Structure Analysis : Boechat et al. (2011) studied the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are isostructural and exhibit 'V' shaped molecular structures. The intermolecular interactions in these compounds, such as hydrogen bonds and C–H···π interactions, contribute to their 3-D arrays. This research provides insight into the molecular architecture and potential chemical behavior of related acetamides (Boechat et al., 2011).
Potential Pharmaceutical Applications
Novel Antipsychotic Agents : Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. Their research focused on compounds that demonstrated an antipsychotic-like profile in animal tests, without interacting with dopamine receptors. This study indicates the potential pharmaceutical applications of similar acetamide compounds in treating psychiatric disorders (Wise et al., 1987).
Antibacterial Activity : Gullapelli et al. (2014) synthesized and evaluated the antibacterial activity of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methylpyrimidine-2-ylthio)acetamide and related derivatives. These compounds showed promising results against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Gullapelli et al., 2014).
Advanced Chemical Synthesis and Analysis
Cascade Reactions for Heterocycles Synthesis : Schmeyers and Kaupp (2002) reported on the use of thioureido-acetamides for the synthesis of various heterocycles through one-pot cascade reactions. This demonstrates the role of acetamide derivatives in facilitating efficient and diverse chemical syntheses (Schmeyers & Kaupp, 2002).
Development of Fluorescent Probes : Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives, including acetamide compounds, which were shown to be efficient fluorescent probes for mercury ion detection. This highlights the application of acetamide derivatives in the development of sensitive detection tools for environmental and analytical chemistry (Shao et al., 2011).
特性
IUPAC Name |
2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-10(2)21-15(25)7-23-12(8-24)6-20-17(23)27-9-16(26)22-14-4-3-11(18)5-13(14)19/h3-6,10,24H,7-9H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUDEQKRJYVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)
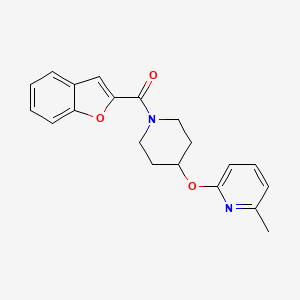

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)
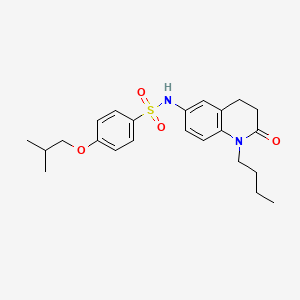


![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)

